N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(13-8-4-12-17-5-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJOYWOSPGELMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a metal such as copper or ruthenium.
Attachment to the Benzo[d][1,3]dioxole Moiety: The isoxazole ring is then attached to the benzo[d][1,3]dioxole moiety through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Diversity
The benzo[d][1,3]dioxole-5-carboxamide core serves as a versatile platform, with biological activity heavily dependent on the substituent at the amide nitrogen. Key analogs and their properties are summarized below:
Table 1: Structural Analogs of Benzo[d][1,3]dioxole-5-carboxamide
Key Comparative Analyses
Electronic and Structural Properties
- Energy Gaps and Reactivity : MDC and its analog ADC (N-(3-acetylphenyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide) exhibit energy gaps of 3.54 eV and 3.96 eV, respectively, as calculated by DFT. The lower energy gap of MDC correlates with its higher antioxidant and anti-inflammatory activity .
- Crystallography: MDC and ADC adopt monoclinic crystal systems (Z=2 and Z=4), with nitro and methoxy substituents influencing packing efficiency and intermolecular interactions .
Pharmacokinetic and Toxicological Profiles
- logP and Solubility : S807’s high logP (~4.2) reflects its hydrophobicity, favoring lipid membrane penetration and flavor receptor activation. Conversely, HSD-2’s dimethoxyphenyl group improves aqueous solubility (melting point: 175–177°C), beneficial for synthetic handling .
Mechanistic Insights
- Receptor Binding: MDC’s nitro group enhances electron-withdrawing effects, stabilizing interactions with MPO’s active site. In contrast, BNBC’s bromo-naphthyl group facilitates hydrophobic interactions with STING protein, triggering immunostimulatory pathways .
Biological Activity
N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an isoxazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. Its molecular formula is C₁₈H₁₃N₃O₄, with a molecular weight of approximately 341.31 g/mol. The presence of both aromatic and heterocyclic components suggests significant reactivity and interaction possibilities within biological systems.
Synthesis
The synthesis of N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of the Benzo[d][1,3]dioxole Moiety : Coupling the isoxazole derivative with a benzo[d][1,3]dioxole precursor is often done using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Anticancer Activity
Research indicates that derivatives containing isoxazole rings exhibit significant activity against various cancer cell lines by inhibiting pathways related to cell proliferation and survival. Preliminary studies suggest that N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with vascular endothelial growth factor receptors (VEGFRs), affecting angiogenesis and tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-chlorophenyl)isoxazol-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide | Similar isoxazole and dioxole moieties | Anticancer activity |
| 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains thiophene instead of isoxazole | Antiangiogenic properties |
| 5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid | Oxadiazole ring instead of isoxazole | Anticancer properties |
Antidiabetic Potential
In vivo studies have shown that certain benzodioxol derivatives exhibit potent α-amylase inhibition, which is crucial for managing diabetes. For instance, compounds similar to N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide demonstrated IC50 values indicating significant inhibition of α-amylase activity while maintaining low cytotoxicity against normal cell lines.
Table 2: α-Amylase Inhibition Data
| Compound Name | IC50 Value (µM) | Effect on Normal Cells |
|---|---|---|
| Compound IIa | 0.85 | IC50 > 150 µM |
| Compound IIc | 0.68 | IC50 > 150 µM |
The mechanism of action for N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of key signaling pathways associated with cancer progression and metabolic regulation. Its interaction with specific receptors and enzymes plays a critical role in mediating its biological effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Studies : A study demonstrated that N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide significantly inhibited cell proliferation in multiple cancer cell lines while sparing normal cells from cytotoxic effects.
- Diabetes Management : In diabetic mouse models, administration of related benzodioxol derivatives led to substantial reductions in blood glucose levels without adverse effects on normal physiological functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of benzo[d][1,3]dioxole derivatives with isoxazole intermediates. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzo[d][1,3]dioxole-5-carboxylic acid and the isoxazole amine .
- Microwave-assisted synthesis : Enhances reaction rates and yields (e.g., 20% faster under 100°C, 150 W) compared to conventional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC and confirm structure via NMR .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR confirm resonance peaks for the isoxazole ring (δ 8.2–8.5 ppm for H-3) and benzo[d][1,3]dioxole (δ 6.0–6.5 ppm for methylenedioxy protons) .
- IR : Stretching vibrations at 1680–1700 cm confirm the amide C=O bond .
- Mass spectrometry : ESI-MS detects [M+H] peaks matching the molecular formula (e.g., CHNO, MW 247.2) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli), with IC values compared to standard drugs (e.g., ciprofloxacin) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), noting dose-dependent cytotoxicity (e.g., IC = 12–25 µM) .
- Enzyme inhibition : Fluorescence-based assays (e.g., MAO-B inhibition, IC = 56 nM) using purified enzymes .
Advanced Research Questions
Q. How does structural modification of the isoxazole ring influence bioactivity?
- Methodological Answer :
- SAR studies : Introduce substituents (e.g., methyl, nitro) at isoxazole C-5 to enhance binding affinity. For example:
- A 3-nitro group increases MAO-B inhibition by 40% compared to unsubstituted analogs .
- Methyl groups improve metabolic stability (e.g., t = 2.5 hrs in hepatic microsomes) .
- Computational modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., hydrophobic pockets in MAO-B) .
Q. How can contradictory data on antimicrobial vs. anticancer activity be resolved?
- Methodological Answer :
- Dose-response profiling : Compare activity at varying concentrations (e.g., antimicrobial effects dominate at <10 µM, anticancer at >20 µM) .
- Target specificity : Use CRISPR-Cas9 knockout models to identify if activity is mediated via dual pathways (e.g., topoisomerase II inhibition for cancer vs. membrane disruption for bacteria) .
- Metabolomics : LC-MS/MS to track compound degradation products in different cell types .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the carboxamide to a methyl ester (logP reduced from 2.8 to 1.5) for enhanced aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (e.g., 80% encapsulation efficiency, sustained release over 48 hrs) .
- Co-crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to increase dissolution rate by 3-fold .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets (e.g., kinase or GPCR families) .
- Molecular dynamics simulations : GROMACS simulations (50 ns) assess binding stability to non-target proteins (e.g., hERG channel, K > 10 µM indicates low cardiotoxicity risk) .
- Toxicogenomics : Leverage Tox21 database to cross-reference structural alerts (e.g., benzo[d][1,3]dioxole’s potential CYP3A4 induction) .
Data Analysis & Validation
Q. What statistical approaches resolve variability in biological replicate data?
- Methodological Answer :
- ANOVA with post-hoc tests : Compare mean IC values across replicates (p < 0.05 significance threshold) .
- Grubbs’ test : Identify outliers in enzymatic activity assays (e.g., Z-score > 3.0) .
- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets to isolate compound-specific effects .
Q. How do crystallographic data inform polymorph screening?
- Methodological Answer :
- SC-XRD : Resolve crystal packing (e.g., monoclinic P2/c space group, Z = 4) to identify stable polymorphs .
- DSC/TGA : Monitor thermal transitions (e.g., melting point = 230°C, ΔH = 120 J/g) to assess stability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
